Lipophilicity Governs Membrane Permeability and Drug-Likeness
The computed lipophilicity (XLogP3) of 4-Bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine is 1.1, which is substantially higher than that of the non-halogenated analog 1-(3-ethoxypropyl)-1H-pyrazol-3-amine (XLogP3 = 0.4) and moderately higher than the 4-chloro analog (XLogP3 = 1.0) and the 4-amine positional isomer (XLogP3 = 0.1) [1][2][3][4]. This 0.1–1.0 unit increase in XLogP3 corresponds to an approximate 1.3–10× increase in predicted partition coefficient, which directly influences passive membrane permeability and bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1-(3-ethoxypropyl)-1H-pyrazol-3-amine: 0.4; 4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine: 1.0; 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine: 0.1 |
| Quantified Difference | 0.1 to 1.0 log units higher |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
The higher XLogP3 of the bromo derivative predicts improved membrane permeability and blood-brain barrier penetration, making it a preferred candidate for CNS-targeted drug discovery programs where moderate lipophilicity is required.
- [1] PubChem. 4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine. XLogP3 Property. Retrieved April 2026. View Source
- [2] PubChem. 4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine. XLogP3 Property. Retrieved April 2026. View Source
- [3] PubChem. 1-(3-ethoxypropyl)-1H-pyrazol-3-amine. XLogP3 Property. Retrieved April 2026. View Source
- [4] PubChem. 1-(3-Ethoxypropyl)-1h-pyrazol-4-amine. XLogP3 Property. Retrieved April 2026. View Source
